1,2,4,5-Tetrahydro-3-benzothiepin-1-ol
Overview
Description
1,2,4,5-Tetrahydro-3-benzothiepin-1-ol is an organic compound with the molecular formula C10H12OS It belongs to the class of benzothiepins, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzyl halide with a thiol in the presence of a base, followed by cyclization to form the benzothiepin ring. The reaction conditions often involve the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
1,2,4,5-Tetrahydro-3-benzothiepin-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its potential use as a therapeutic agent .
Comparison with Similar Compounds
- 2,3,4,5-Tetrahydro-1-benzothiepin-5-ol
- 1,3,4,5-Tetrahydro-2-benzothiepine 2,2-dioxide
- 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Comparison: 1,2,4,5-Tetrahydro-3-benzothiepin-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
1,2,4,5-tetrahydro-3-benzothiepin-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-10-7-12-6-5-8-3-1-2-4-9(8)10/h1-4,10-11H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNCZBIAEHQTPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(C2=CC=CC=C21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297616 | |
Record name | 1,2,4,5-tetrahydro-3-benzothiepin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51715-53-8 | |
Record name | NSC116884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4,5-tetrahydro-3-benzothiepin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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